2,6-dimethylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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Description
2,6-dimethylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as DPIA, is a synthetic compound that has been widely used in various scientific research applications. It is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response.
Scientific Research Applications
Crystal and Molecular Structures
The study of the crystal and molecular structures of chemical compounds, including 2,6-dimethylphenyl derivatives, is crucial in understanding their chemical behavior and potential applications. For instance, a study by SuzukiYoshio (1971) examined the crystal and molecular structures of an adduct formed by the cycloaddition reaction of dimethyl acetylenedicarboxylate with 2,6-dimethylphenylisonitrile. Such investigations are pivotal for the synthesis and application of new materials in various scientific fields.
Enzymatic Modification for Antioxidant Synthesis
The enzymatic modification of phenolic compounds, including 2,6-dimethylphenyl derivatives, can be utilized for synthesizing compounds with higher antioxidant capacity. A study by Adelakun et al. (2012) demonstrated the use of laccase to modify 2,6-dimethoxyphenol in various media, resulting in the production of dimers with significantly enhanced antioxidant capacity. This illustrates the potential of 2,6-dimethylphenyl derivatives in the development of bioactive compounds for healthcare and pharmaceutical applications.
Supramolecular Structure Analysis
The analysis of supramolecular structures of compounds, including 2,6-dimethylphenyl derivatives, provides insights into their potential applications in materials science. For example, a study by Trujillo-Ferrara et al. (2006) focused on the molecular and supramolecular structures of 2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)phenyl acetate. Such studies are essential for understanding the molecular interactions and properties of these compounds, paving the way for their application in novel materials and nanotechnology.
Carbonic Anhydrase Inhibition for Medicinal Chemistry
The inhibition of carbonic anhydrase enzymes by phenol derivatives, including 2,6-dimethylphenyl compounds, is a significant area of research in medicinal chemistry. A study conducted by Şentürk et al. (2009) explored this concept, indicating the potential of these compounds in developing novel therapeutic agents.
Synthesis and Reactivity in Organic Chemistry
The synthesis and reactivity of 2,6-dimethylphenyl derivatives are key areas of research in organic chemistry. These compounds' unique properties make them valuable for synthesizing various organic molecules. Studies like those by Yavari et al. (2001) and Yavari et al. (2005) contribute to our understanding of these compounds' chemical behavior, which is crucial for their application in synthetic organic chemistry.
properties
IUPAC Name |
(2,6-dimethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-6-5-7-12(2)16(11)23-15(20)10-19-17(21)13-8-3-4-9-14(13)18(19)22/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCATZRZARVNSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201693 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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